Cas no 1553911-26-4 (Methyl(3,3,3-trifluoro-2-methoxypropyl)amine)

Methyl(3,3,3-trifluoro-2-methoxypropyl)amine is a fluorinated amine compound featuring a trifluoromethyl group and a methoxy substituent on the propyl backbone. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased electronegativity and steric effects, while the methoxy moiety offers potential for further functionalization. Its reactivity as a secondary amine allows for versatile derivatization, facilitating its use as an intermediate in the synthesis of bioactive molecules. The compound is particularly useful in medicinal chemistry for designing fluorine-containing analogs with improved pharmacokinetic profiles.
Methyl(3,3,3-trifluoro-2-methoxypropyl)amine structure
1553911-26-4 structure
Product name:Methyl(3,3,3-trifluoro-2-methoxypropyl)amine
CAS No:1553911-26-4
MF:C5H10F3NO
MW:157.134212017059
CID:6031019
PubChem ID:83826522

Methyl(3,3,3-trifluoro-2-methoxypropyl)amine Chemical and Physical Properties

Names and Identifiers

    • EN300-7002084
    • 1553911-26-4
    • methyl(3,3,3-trifluoro-2-methoxypropyl)amine
    • Methyl(3,3,3-trifluoro-2-methoxypropyl)amine
    • Inchi: 1S/C5H10F3NO/c1-9-3-4(10-2)5(6,7)8/h4,9H,3H2,1-2H3
    • InChI Key: DPMVVTXJYPXHDJ-UHFFFAOYSA-N
    • SMILES: FC(C(CNC)OC)(F)F

Computed Properties

  • Exact Mass: 157.07144843g/mol
  • Monoisotopic Mass: 157.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 93.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 21.3Ų

Methyl(3,3,3-trifluoro-2-methoxypropyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7002084-5.0g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
5.0g
$2235.0 2025-03-12
Enamine
EN300-7002084-1.0g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
1.0g
$770.0 2025-03-12
Enamine
EN300-7002084-0.25g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
0.25g
$708.0 2025-03-12
Enamine
EN300-7002084-0.05g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
0.05g
$647.0 2025-03-12
Enamine
EN300-7002084-10.0g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
10.0g
$3315.0 2025-03-12
Enamine
EN300-7002084-0.1g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
0.1g
$678.0 2025-03-12
Enamine
EN300-7002084-0.5g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
0.5g
$739.0 2025-03-12
Enamine
EN300-7002084-2.5g
methyl(3,3,3-trifluoro-2-methoxypropyl)amine
1553911-26-4 95.0%
2.5g
$1509.0 2025-03-12

Additional information on Methyl(3,3,3-trifluoro-2-methoxypropyl)amine

Methyl(3,3,3-trifluoro-2-methoxypropyl)amine and Its Significance in Modern Chemical Research

Methyl(3,3,3-trifluoro-2-methoxypropyl)amine, a compound with the CAS number 1553911-26-4, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its unique structural features, has garnered significant attention in recent years due to its potential applications in drug development and synthetic chemistry. The presence of both trifluoro and methoxy substituents in its molecular framework imparts distinct chemical properties that make it a valuable building block for various scientific endeavors.

The chemical structure of Methyl(3,3,3-trifluoro-2-methoxypropyl)amine consists of a propyl chain modified with a trifluoromethyl group at the third carbon and a methoxy group at the second carbon. This arrangement not only enhances the compound's solubility in organic solvents but also influences its reactivity and stability. Such structural attributes are particularly crucial in pharmaceutical research, where precise control over molecular interactions is essential for developing effective therapeutic agents.

In recent years, the field of medicinal chemistry has seen a surge in the exploration of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. Methyl(3,3,3-trifluoro-2-methoxypropyl)amine exemplifies this trend, as its trifluoromethyl group contributes to these desirable properties. Studies have demonstrated that fluorine atoms can significantly alter the electronic distribution within a molecule, leading to more potent and selective interactions with enzymes and receptors. This has opened up new avenues for designing drugs with improved pharmacokinetic profiles.

One of the most compelling aspects of Methyl(3,3,3-trifluoro-2-methoxypropyl)amine is its versatility as a synthetic intermediate. Researchers have leveraged this compound to develop novel scaffolds for small molecule drugs targeting various diseases. For instance, its incorporation into peptidomimetics has shown promise in inhibiting protein-protein interactions that are implicated in cancer and inflammation. The methoxy group further enhances functionalization possibilities, allowing for the introduction of additional modifications that can fine-tune drug properties such as bioavailability and tissue distribution.

The trifluoromethyl group in Methyl(3,3,3-trifluoro-2-methoxypropyl)amine also plays a critical role in modulating the pharmacokinetic behavior of drug candidates. Fluorinated compounds often exhibit increased lipophilicity and resistance to metabolic degradation, which can lead to longer half-lives and more consistent therapeutic effects. This has made such compounds particularly attractive for oral medications where sustained release is desired. Furthermore, the trifluoromethyl effect can influence the conformational stability of molecules, preventing unwanted structural rearrangements that might compromise their efficacy.

Recent advancements in computational chemistry have further highlighted the importance of Methyl(3,3,3-trifluoro-2-methoxypropyl)amine in drug discovery. Molecular modeling studies have revealed that the trifluoromethyl group can act as a key pharmacophore, interacting with specific residues in biological targets to enhance binding affinity. These insights have guided the design of next-generation drug candidates with optimized interactions for improved therapeutic outcomes. Additionally, machine learning algorithms have been trained on large datasets containing fluorinated compounds to predict their biological activity more accurately.

The synthesis of Methyl(3,3,3-trifluoro-2-methoxypropyl)amine itself is an intriguing challenge that has driven innovation in synthetic methodologies. Traditional approaches often involve multi-step reactions that require specialized equipment and reagents. However, recent developments in catalytic processes have enabled more efficient routes to this compound without compromising yield or purity. Such advancements not only make Methyl(3,3,3-trifluoro-2-methoxypropyl)amine more accessible but also pave the way for scalable production of other fluorinated derivatives.

The applications of Methyl(3,3,3-trifluoro-2-methoxypropyl)amine extend beyond pharmaceuticals into materials science and agrochemicals. Its unique chemical properties make it suitable for developing advanced polymers with enhanced durability and functionality. In agrochemicals, fluorinated compounds are increasingly used due to their improved resistance to environmental degradation and greater efficacy against pests and pathogens. The versatility of Methyl(3,3,3-trifluoro-2-methoxypropyl)amine positions it as a valuable asset across multiple industries.

As research continues to uncover new applications for fluorinated compounds like Methyl(3,3,3-trifluoro-2-methoxypropyl)amine (CAS number 1553911-26-4), it is clear that this molecule will remain at the forefront of chemical innovation. Its ability to bridge organic synthesis with biological function underscores its importance as both a research tool and a potential therapeutic agent. The ongoing exploration of its properties promises to yield further breakthroughs that will shape the future landscape of medicine and materials science.

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